molecular formula C5H2BrClO2 B1626839 4-Bromofuran-2-carbonyl chloride CAS No. 58777-59-6

4-Bromofuran-2-carbonyl chloride

Cat. No. B1626839
Key on ui cas rn: 58777-59-6
M. Wt: 209.42 g/mol
InChI Key: BJETUYGOFUKLAR-UHFFFAOYSA-N
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Patent
US08703805B2

Procedure details

The crude 4-bromo-furan-2-carboxylic acid (30 g, 157 mmol) was placed in a 500 mL round bottom flask equipped with a magnetic stirring bar and a reflux condenser, and the flask was alternately evacuated and filled with nitrogen several times. The solids were suspended in benzene (400 mL), treated with SOCl2 (60 mL, 823 mmol) and the mixture was heated to reflux in a heating mantle. Dark tarry materials form on the walls of the reaction flask during the course of the reaction. After ˜135 minutes at reflux a sample of the reaction was concentrated under reduced pressure and analyzed by 13C NMR. The NMR was quite clean and showed the reaction to be complete. [13C-NMR (400 MHz, CDCl3): δ 154.9, 147.6, 146.3, 126.0, 102.5] After ˜3 hours at reflux the reaction mixture was allowed to cool to ambient temperature. The pale brown supernatant solution of the acid chloride was decanted from the dark solids, and the solids were rinsed with additional benzene. The benzene solutions were combined and concentrated under reduced pressure to afford 4-bromofuran-2-carbonyl chloride as a pale brown oil. This crude material was carried on to the amide formation without purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=O)[O:5][CH:6]=1.O=S(Cl)[Cl:12]>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([Cl:12])=[O:9])[O:5][CH:6]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(OC1)C(=O)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar and a reflux condenser
CUSTOM
Type
CUSTOM
Details
the flask was alternately evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen several times
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a heating mantle
CUSTOM
Type
CUSTOM
Details
Dark tarry materials form on the walls of the reaction flask during the course of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After ˜135 minutes at reflux a sample of the reaction
Duration
135 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
[13C-NMR (400 MHz, CDCl3): δ 154.9, 147.6, 146.3, 126.0, 102.5] After ˜3 hours at reflux the reaction mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The pale brown supernatant solution of the acid chloride was decanted from the dark solids
WASH
Type
WASH
Details
the solids were rinsed with additional benzene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(OC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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